molecular formula C10H21N3O B3339372 N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide CAS No. 1016797-22-0

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide

Cat. No.: B3339372
CAS No.: 1016797-22-0
M. Wt: 199.29 g/mol
InChI Key: VLUDAIUIUQFXCX-UHFFFAOYSA-N
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Description

N'-Hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide (Molecular Formula: C₁₀H₂₁N₃O) is an amidoxime derivative characterized by a hydroxyamidine functional group (-NH-C(=NOH)-) linked to a butyl chain substituted with a 4-methylpiperidin-1-yl moiety. Its structural features include:

  • SMILES: CC1CCN(CC1)CCC/C(=N/O)/N
  • InChIKey: VLUDAIUIUQFXCX-UHFFFAOYSA-N
  • Predicted Collision Cross Section (CCS): 148.0 Ų (for [M+H]+ adduct) .

Properties

IUPAC Name

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-9-4-7-13(8-5-9)6-2-3-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUDAIUIUQFXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CCC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the amidoxime family, which includes derivatives with varied substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted CCS [M+H]+ (Ų)
N'-Hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide C₁₀H₂₁N₃O 199.29 4-Methylpiperidin-1-yl 148.0
4-(Benzylsulfanyl)-N'-hydroxybutanimidamide C₁₁H₁₅N₂OS 223.31 Benzylsulfanyl N/A
(Z)-N′-Hydroxy-4-(4-((4-((Z)-N′-hydroxycarbamimidoyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzimidamide C₂₃H₂₃N₇O₃ 445.47 Triazole-phenoxy-amidoxime N/A

Key Observations

Substituent Effects on Physicochemical Properties: The 4-methylpiperidin-1-yl group in the target compound contributes to a lower molecular weight (199.29 g/mol) compared to the benzylsulfanyl analog (223.31 g/mol) . The cyclic amine substituent enhances hydrophilicity and may improve solubility in polar solvents relative to the hydrophobic benzylsulfanyl group.

Collision Cross Section (CCS) :

  • The target compound’s predicted CCS (148.0 Ų) reflects its compact structure compared to bulkier analogs. The absence of CCS data for other compounds limits direct comparisons but suggests that substituent bulk (e.g., benzylsulfanyl) would increase CCS .

Functional Group Implications: Amidoximes (-NH-C(=NOH)-) are redox-active and may act as nitric oxide (NO) donors or metal chelators. The 4-methylpiperidin-1-yl group’s basicity (pKa ~8–10) could influence protonation states under physiological conditions, altering bioavailability .

Biological Activity

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide is a chemical compound characterized by the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol. This compound has gained attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound features a hydroxylamine functional group attached to a butanimidamide backbone, with a piperidine ring containing a methyl substituent. This unique structure contributes to its reactivity and interaction with biological systems.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of 4-(4-methylpiperidin-1-yl)butan-1-amine with hydroxylamine. Various chemical reactions can be conducted with this compound, including:

  • Oxidation : Can yield oximes or nitriles.
  • Reduction : May convert into amines or other reduced forms.
  • Substitution : Capable of undergoing substitution reactions with different functional groups.

Common reagents for these reactions include potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

This compound interacts with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes or receptors. The precise mechanisms depend on the biological context in which the compound is applied.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential, particularly in the following areas:

  • Analgesic Properties : Similar compounds have shown efficacy in pain management, suggesting that this compound could also exhibit analgesic effects.
    CompoundED50 (mg/kg)Model
    Example A0.54Hot Plate
    Example B0.021Anti-writhing

This table highlights the effectiveness of related compounds, indicating potential pathways for further investigation into the analgesic properties of N'-hydroxy derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Pain Management Studies : Research has identified novel scaffolds similar to this compound that demonstrate significant analgesic effects through mechanisms involving opioid receptors .
  • Biological Interactions : Investigations into its interactions with biomolecules suggest that this compound may influence various signaling pathways, which could be leveraged for therapeutic purposes.
  • Potential Side Effects : While exploring its medicinal applications, it is crucial to consider potential side effects associated with prolonged use, similar to those observed with traditional opioid analgesics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide
Reactant of Route 2
N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide

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